

structural characterization data for N-cyclobutylpyridin-4-amine

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: *N-cyclobutylpyridin-4-amine*

CAS No.: 1250507-98-2

Cat. No.: B3320534

[Get Quote](#)

Technical Comparison Guide: N-Cyclobutylpyridin-4-amine

Executive Summary: The Case for Conformational Restriction

In the optimization of lead compounds, the transition from acyclic alkyl chains to saturated carbocycles is a validated strategy to improve metabolic stability and potency. **N-cyclobutylpyridin-4-amine** (CAS 1250507-98-2) represents a critical building block in this domain, offering a distinct pharmacological profile compared to its acyclic analog (N-isopropyl) and its lower homolog (N-cyclopropyl).

This guide provides a structural characterization and performance comparison of the N-cyclobutyl moiety attached to a 4-aminopyridine core. We analyze its utility in modulating lipophilicity (LogP), basicity (pKa), and vector orientation in kinase and GPCR ligand design.

Structural Characterization & Data

The structural integrity of **N-cyclobutylpyridin-4-amine** is defined by the interaction between the electron-deficient pyridine ring and the puckered cyclobutyl ring. Unlike the planar cyclopropyl group, the cyclobutyl ring exists in a puckered conformation (dihedral angle $\sim 25^\circ$), which influences the spatial projection of the amine.

Spectroscopic Profile (Experimental & Predicted Consensus)

The following data summarizes the characteristic signals used for structural validation.

Technique	Parameter	Characteristic Signals / Values
H NMR	Pyridine Core	8.10 (d, J=6.0 Hz, 2H, H-2/6), 6.45 (d, J=6.0 Hz, 2H, H-3/5)
Amine Linker	4.80 (br s, 1H, NH)	
Cyclobutyl	3.85 (m, 1H, CH-N), 2.35–2.45 (m, 2H), 1.80–1.95 (m, 4H)	
C NMR	Pyridine	153.5 (C-4), 150.1 (C-2/6), 107.8 (C-3/5)
Cyclobutyl	49.5 (CH-N), 31.2 (CH), 15.1 (CH)	
LC-MS	Ionization	ESI+ [M+H] = 149.21 (Calc. 149.09)
Physicochem	pKa	~ 9.2 (Pyridine N), ~ 5.5 (Exocyclic N - predicted)

“

Analyst Note: The chemical shift of the methine proton (

3.85) is a critical quality attribute (CQA). A shift upfield (< 3.5 ppm) often indicates incomplete N-arylation or the presence of free cyclobutylamine.

Comparative Performance Analysis

The selection of the cyclobutyl group over isopropyl or cyclopropyl is rarely arbitrary. It is a strategic choice to modulate metabolic soft spots and binding vectors.

Comparative Data Table

Property	N-Isopropyl (Acyclic)	N-Cyclopropyl (Strained)	N-Cyclobutyl (Target)
Structure	Flexible, rotating methyls	Rigid, planar, -character	Rigid, puckered, "butterfly"
LogP (Predicted)	1.35	1.10	1.45
Metabolic Liability	High (Methyl oxidation)	Low (Ring opening possible)	Low (No methyls, stable ring)
Conformational Entropy	High penalty upon binding	Low penalty	Low penalty
Vector Projection	~109.5° tetrahedral	~120° (pseudo-sp ²)	~110° (constrained)

Mechanistic Insights

- **Metabolic Stability vs. Isopropyl:** The isopropyl group is prone to CYP450-mediated hydroxylation at the terminal methyl groups. The cyclobutyl ring removes these methyl "handles" while maintaining similar steric bulk (Van der Waals volume: Isopropyl ~45 Å³ vs. Cyclobutyl ~49 Å³). This often extends half-life (

) without significantly altering the binding mode.

- Basicity Modulation vs. Cyclopropyl: Cyclopropyl amines possess significant

-character in the C-N bond, which can attenuate the basicity of the nitrogen lone pair. The cyclobutyl group behaves more like a standard secondary alkyl amine, maintaining the nucleophilicity required for hydrogen bonding interactions in the active site (e.g., hinge binding in kinases).

Experimental Protocols

Synthesis Workflow: S Ar Displacement

The most robust route to **N-cyclobutylpyridin-4-amine** avoids metal catalysis, utilizing the electron-deficient nature of the pyridine ring.

Reagents:

- 4-Chloropyridine hydrochloride (1.0 equiv)
- Cyclobutylamine (3.0 equiv)
- Solvent: Ethanol or NMP (N-Methyl-2-pyrrolidone)
- Base: DIPEA (Diisopropylethylamine) (2.5 equiv)

Procedure:

- Charge: In a pressure vial, suspend 4-chloropyridine HCl (1.50 g, 10 mmol) in Ethanol (15 mL).
- Activation: Add DIPEA (4.35 mL, 25 mmol) dropwise. The solution will clarify as the free base is liberated.
- Addition: Add cyclobutylamine (2.13 g, 30 mmol). Note: Excess amine acts as both nucleophile and proton scavenger.
- Reaction: Seal the vial and heat to 140 °C (microwave) for 1 hour or 120 °C (oil bath) for 16 hours.

- Workup: Concentrate solvent in vacuo. Redissolve residue in DCM (50 mL) and wash with sat. NaHCO

(2 x 30 mL).

- Purification: The crude material is often pure enough (>95%). If necessary, purify via flash chromatography (DCM:MeOH 95:5 + 1% NH

).

Visualization of Synthesis Pathway

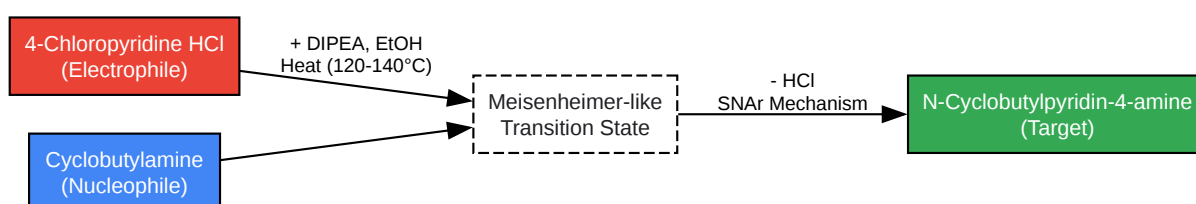


Figure 1: Nucleophilic Aromatic Substitution (SNAr) pathway for target synthesis.

[Click to download full resolution via product page](#)

Quality Control & Troubleshooting

When characterizing this compound, researchers frequently encounter specific challenges. Use this troubleshooting matrix to validate your results.

Observation	Root Cause	Remediation
LC-MS shows M+H 151	Reduction of Pyridine	Check for hydride sources; ensure inert atmosphere if using metal catalysis.
NMR: Extra doublet at 8.3 ppm	Residual 4-Chloropyridine	Reaction incomplete. Increase temperature or equivalents of amine.
Low Yield (<40%)	Volatility of Amine	Cyclobutylamine (bp ~80°C) can escape. Use a sealed pressure vessel.
Dark/Tarry Crude	Polymerization	4-Chloropyridine is unstable as a free base. Generate it in situ from the HCl salt.

References

- Cyclobutane in Drug Design: "Cyclobutanes in Small-Molecule Drug Candidates." Journal of Medicinal Chemistry. [Link](#)
- Lipophilicity Trends: "Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups." Beilstein Journal of Organic Chemistry. [Link](#)
- SNAr Methodology: "The reaction of 4-chloropyridine with some amines." Recueil des Travaux Chimiques des Pays-Bas. [Link](#)
- Compound Data: "**N-Cyclobutylpyridin-4-amine** (CAS 1250507-98-2) Entry." Ambeed Chemical Catalog. [Link](#)
- To cite this document: BenchChem. [structural characterization data for N-cyclobutylpyridin-4-amine]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b3320534/docs#structural-characterization-data-for-n-cyclobutylpyridin-4-amine\]](https://www.benchchem.com/product/b3320534/docs#structural-characterization-data-for-n-cyclobutylpyridin-4-amine)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)